Cas no 210108-91-1 (5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane)

5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane structure
210108-91-1 structure
Nome del prodotto:5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
Numero CAS:210108-91-1
MF:C37H48O13
MW:700.769232749939
CID:836798
PubChem ID:10794828

5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
    • 5,8,9,10,14-Pentaacetoxy-3-benz
    • (1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-Pentaac etoxy-3a-hydroxy-2,4a,6,9a-tetramethylhexadecahydrocyclopenta[b]f luoren-1-yl benzoate
    • 5,8,9,10,14-Pentaacetoxy- 3-benz
    • [ "" ]
    • FS-9553
    • InChI=1/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36
    • CHEMBL3941264
    • IKVFCMXVZDVCLH-IEBUTITNSA-
    • (1S,2S,3AR,4R,4AS,4BS,6R,8S,8AS,9AR,10R,10AR)-4,6,8,8A,10-PENTAKIS(ACETYLOXY)-3A-HYDROXY-2,4A,6,9A-TETRAMETHYL-DECAHYDRO-1H-CYCLOPENTA[B]FLUOREN-1-YL BENZOATE
    • AKOS032961597
    • [(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate
    • Cyclopenta[b]fluorene-1,3a,4,6,8,8a,10(1H,4H)-heptol, dodecahydro-2,4a,6,9a-tetramethyl-, 4,6,8,8a,10-pentaacetate 1-benzoate, (1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-
    • 210108-91-1
    • Inchi: InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36+,37-/m0/s1
    • Chiave InChI: IKVFCMXVZDVCLH-IEBUTITNSA-N
    • Sorrisi: O=C(O[C@@H]4[C@H]1[C@@](O)([C@H](OC(=O)C)[C@@]2([C@@]([C@@H]1OC(=O)C)(C)C[C@@]3(OC(=O)C)[C@@H](OC(=O)C)C[C@@](OC(=O)C)(C)C[C@@H]23)C)C[C@@H]4C)c5ccccc5

Proprietà calcolate

  • Massa esatta: 700.30900
  • Massa monoisotopica: 700.30949158g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 13
  • Complessità: 1420
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 178Ų
  • XLogP3: 4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 682.9±55.0 °C at 760 mmHg
  • Punto di infiammabilità: 199.9±25.0 °C
  • PSA: 178.03000
  • LogP: 3.85780
  • Pressione di vapore: 0.0±2.2 mmHg at 25°C

5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Informazioni sulla sicurezza

5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN3097-5mg
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
210108-91-1
5mg
¥ 3940 2024-07-20
TargetMol Chemicals
TN3097-1 mL * 10 mM (in DMSO)
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
210108-91-1 98%
1 mL * 10 mM (in DMSO)
¥ 6010 2023-09-15
A2B Chem LLC
AB19791-5mg
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
210108-91-1
5mg
$702.00 2024-04-20
TargetMol Chemicals
TN3097-1 ml * 10 mm
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
210108-91-1
1 ml * 10 mm
¥ 6010 2024-07-20
TargetMol Chemicals
TN3097-1 ml * 10 mm
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
210108-91-1
1 ml * 10 mm
¥ 6010 2024-07-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3097-1 mg
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
210108-91-1
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN3097-5 mg
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
210108-91-1 98%
5mg
¥ 3,940 2023-07-11
Cooke Chemical
M5047135-5mg
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
210108-91-1 95%
5mg
RMB 2660.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P26580-5mg
(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-Pentaac etoxy-3a-hydroxy-2,4a,6,9a-tetramethylhexadecahydrocyclopenta[b]f luoren-1-yl benzoate
210108-91-1
5mg
¥5600.0 2022-04-27
TargetMol Chemicals
TN3097-5mg
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
210108-91-1
5mg
¥ 3940 2024-07-24
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.